molecular formula C8H10S B1583059 Benzyl methyl sulfide CAS No. 766-92-7

Benzyl methyl sulfide

Cat. No.: B1583059
CAS No.: 766-92-7
M. Wt: 138.23 g/mol
InChI Key: OFQPKKGMNWASPN-UHFFFAOYSA-N
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Description

Benzyl methyl sulfide, also known as methylthiomethylbenzene, is an organic compound with the molecular formula C8H10S. It is characterized by a benzene ring attached to a methylthio group. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with potassium thioacetate in the presence of Oxone® under green conditions . This method is efficient and does not require a metal catalyst. Another method involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters .

Industrial Production Methods: Industrial production of this compound typically involves the use of thiols and alkyl halides. The reaction between benzyl chloride and sodium methylthiolate is a common industrial method. This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a probe in studying biological systems, particularly in the context of sulfur-containing compounds.

    Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.

    Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

    Benzyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

    Benzyl phenyl sulfide: Contains a phenyl group instead of a methyl group.

    Methyl phenyl sulfide: Lacks the benzyl group, having a phenyl group directly attached to the sulfur atom.

Uniqueness: Benzyl methyl sulfide is unique due to its specific combination of a benzyl group and a methylthio group. This structure imparts distinct chemical properties, such as its reactivity in nucleophilic substitution and oxidation reactions. Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance.

Properties

IUPAC Name

methylsulfanylmethylbenzene
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InChI

InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
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InChI Key

OFQPKKGMNWASPN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1
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Molecular Formula

C8H10S
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DSSTOX Substance ID

DTXSID1061106
Record name Benzyl methyl sulfide
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Molecular Weight

138.23 g/mol
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Physical Description

Colorless liquid with odor of "stench"; Not miscible in water; [MSDSonline], Liquid, colourless liquid
Record name Benzyl methyl sulfide
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Boiling Point

196.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

73 °C
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Solubility

slightly soluble in water; soluble in fats
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Density

1.015-1.020
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CAS No.

766-92-7
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Melting Point

-30 °C
Record name Benzyl methyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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